5-(1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Description
5-(1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
Compounds with structural features similar to the one mentioned are often synthesized for their potential applications in creating new heterocyclic compounds. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related precursors have been synthesized and evaluated for their anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such compounds exhibit cyclooxygenase inhibition and present potential for the development of new pharmacological agents.
Pharmacological Research
In the field of medicinal chemistry, derivatives structurally akin to the specified molecule have been explored for their receptor affinity and potential as therapeutic agents. For instance, compounds with the 1-arylpiperazine structure have been synthesized and characterized for their environment-sensitive fluorescent properties and affinity towards human 5-HT1A receptors, demonstrating their utility in biological studies and drug development processes (Lacivita et al., 2009).
Materials Science
Research into the nonlinear optical properties of novel styryl dyes, which share a similar chemical motif, suggests applications in the development of materials for optical devices. These compounds have been studied using techniques like the Z-scan technique, revealing promising nonlinear optical characteristics suitable for device applications due to their effective two-photon absorption cross-sections (Shettigar et al., 2009).
Properties
IUPAC Name |
5-[1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-12-11-25-17-10-6-5-9-15(17)16(13-18(25)14-7-3-2-4-8-14)19-20(26)23-22(29)24-21(19)27/h2-4,7-8,13H,5-6,9-12H2,1H3,(H2,23,24,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZGGDGAPRJEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(CCCC2)C(=C3C(=O)NC(=S)NC3=O)C=C1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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